molecular formula C27H27N3O2S B13796053 N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide

N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B13796053
M. Wt: 457.6 g/mol
InChI Key: CAXBRZCJVIGIAY-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienoquinoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization and alkylation steps . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation . The compound’s structure allows it to bind to specific proteins and enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
  • 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines
  • 7,8,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine

Uniqueness

N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide is unique due to its specific structural features, such as the cyclopentylamino and thienoquinoline moieties. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C27H27N3O2S/c1-17-8-11-22(12-9-17)30(16-25(31)28-21-5-3-4-6-21)27(32)24-15-20-14-19-10-7-18(2)13-23(19)29-26(20)33-24/h7-15,21H,3-6,16H2,1-2H3,(H,28,31)

InChI Key

CAXBRZCJVIGIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)C3=CC4=C(S3)N=C5C=C(C=CC5=C4)C

Origin of Product

United States

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